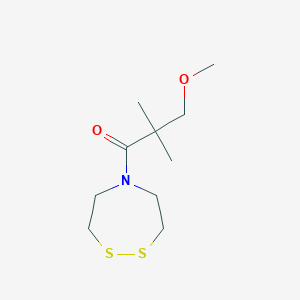
1-(1,2,5-Dithiazepan-5-yl)-3-methoxy-2,2-dimethylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,2,5-Dithiazepan-5-yl)-3-methoxy-2,2-dimethylpropan-1-one is a chemical compound that belongs to the class of organic compounds known as thiazepanes. It is also known as DZP, and it is a type of psychoactive drug that has been used in scientific research to study its effects on the central nervous system.
Mechanism of Action
The mechanism of action of 1-(1,2,5-Dithiazepan-5-yl)-3-methoxy-2,2-dimethylpropan-1-one is not fully understood. However, it is believed to act on the GABA-A receptor, which is an inhibitory receptor in the brain. It enhances the effects of GABA, which is a neurotransmitter that reduces the activity of neurons in the brain. This leads to a decrease in anxiety and an increase in relaxation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(1,2,5-Dithiazepan-5-yl)-3-methoxy-2,2-dimethylpropan-1-one include a decrease in anxiety, an increase in relaxation, and sedation. It has also been found to have anticonvulsant and muscle relaxant properties. It has been shown to have a low potential for abuse and dependence, which makes it a promising candidate for the treatment of anxiety disorders and insomnia.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(1,2,5-Dithiazepan-5-yl)-3-methoxy-2,2-dimethylpropan-1-one in lab experiments include its anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. It has a low potential for abuse and dependence, which makes it a safer alternative to other psychoactive drugs. However, its limitations include its limited availability and high cost, which can make it difficult to obtain for research purposes.
Future Directions
There are several future directions for the study of 1-(1,2,5-Dithiazepan-5-yl)-3-methoxy-2,2-dimethylpropan-1-one. These include:
1. Further studies on its mechanism of action to better understand its effects on the central nervous system.
2. Investigation of its potential as a treatment for other conditions such as depression and post-traumatic stress disorder.
3. Development of new synthesis methods to increase its availability and reduce its cost.
4. Exploration of its potential as a therapeutic agent for other neurological disorders such as epilepsy and Parkinson's disease.
Conclusion
In conclusion, 1-(1,2,5-Dithiazepan-5-yl)-3-methoxy-2,2-dimethylpropan-1-one is a psychoactive drug that has been used in scientific research to study its effects on the central nervous system. It has anxiolytic, sedative, anticonvulsant, and muscle relaxant properties, and it has a low potential for abuse and dependence. Further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent for other neurological disorders.
Synthesis Methods
The synthesis of 1-(1,2,5-Dithiazepan-5-yl)-3-methoxy-2,2-dimethylpropan-1-one involves the reaction between 1,2,5-thiadiazepane-5-thione and 3-methoxy-2,2-dimethylpropan-1-one in the presence of a suitable catalyst. The reaction occurs through a nucleophilic substitution mechanism, and the product is obtained as a white crystalline solid.
Scientific Research Applications
1-(1,2,5-Dithiazepan-5-yl)-3-methoxy-2,2-dimethylpropan-1-one has been used in scientific research to study its effects on the central nervous system. It has been found to have anxiolytic and sedative properties, which make it useful in the treatment of anxiety disorders and insomnia. It has also been studied for its potential as an anticonvulsant and muscle relaxant.
properties
IUPAC Name |
1-(1,2,5-dithiazepan-5-yl)-3-methoxy-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2S2/c1-10(2,8-13-3)9(12)11-4-6-14-15-7-5-11/h4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXKLWOHYUDARR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC)C(=O)N1CCSSCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-Chlorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2799133.png)
![N-allyl-4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzenecarboxamide](/img/structure/B2799134.png)
![5-bromo-2-chloro-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2799135.png)
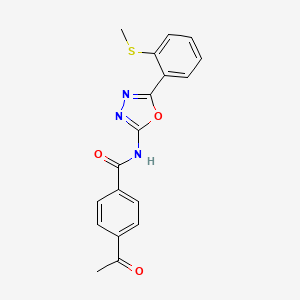
![3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2799139.png)
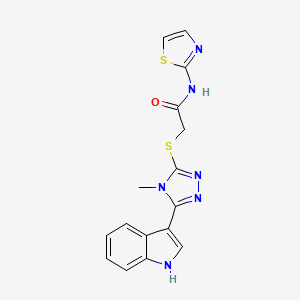
![methyl 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetate](/img/structure/B2799142.png)
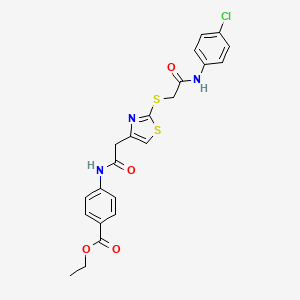

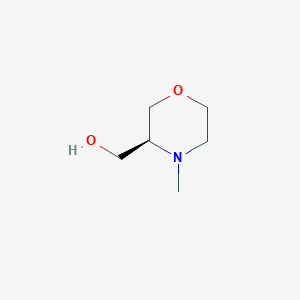
![N-(3,4-dimethoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2799148.png)

![4-chloro-2-(7-methoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2799151.png)
